molecular formula C11H15NO2 B010272 (R)-salsoline CAS No. 101467-40-7

(R)-salsoline

Cat. No.: B010272
CAS No.: 101467-40-7
M. Wt: 193.24 g/mol
InChI Key: YTPRLBGPGZHUPD-SSDOTTSWSA-N
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Description

®-salsoline is a naturally occurring alkaloid found in various plant species. It is a chiral compound, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound has garnered interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-salsoline typically involves the reduction of salsoline precursors using chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of salsoline derivatives using chiral rhodium or ruthenium catalysts. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with specific solvents to optimize the yield and enantiomeric purity of ®-salsoline.

Industrial Production Methods

Industrial production of ®-salsoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity ®-salsoline suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

®-salsoline undergoes several types of chemical reactions, including:

    Oxidation: ®-salsoline can be oxidized to form salsoline N-oxide using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of ®-salsoline can yield tetrahydrosalsoline using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: ®-salsoline can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and mild acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

    Substitution: Halides, amines, and appropriate solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Salsoline N-oxide.

    Reduction: Tetrahydrosalsoline.

    Substitution: Various substituted salsoline derivatives depending on the nucleophile used.

Scientific Research Applications

®-salsoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules and natural products.

    Biology: Studied for its potential neuroprotective and antioxidant properties.

    Medicine: Investigated for its role in modulating neurotransmitter systems and potential therapeutic applications in neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its bioactive properties.

Mechanism of Action

The mechanism of action of ®-salsoline involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. ®-salsoline can inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This modulation of neurotransmitter levels is believed to contribute to its neuroprotective and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-salsoline: The enantiomer of ®-salsoline with a different three-dimensional arrangement.

    Tetrahydrosalsoline: A reduced form of salsoline with different chemical properties.

    Salsoline N-oxide: An oxidized derivative of salsoline.

Uniqueness of ®-salsoline

®-salsoline is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer (S)-salsoline. Its ability to modulate neurotransmitter systems and potential neuroprotective effects make it a compound of significant interest in scientific research.

Properties

IUPAC Name

(1R)-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7/h5-7,12-13H,3-4H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPRLBGPGZHUPD-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=CC(=C(C=C2CCN1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70876517
Record name Salsoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101467-40-7, 89-31-6
Record name Salsoline, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101467407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salsoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALSOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q83ETU10C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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